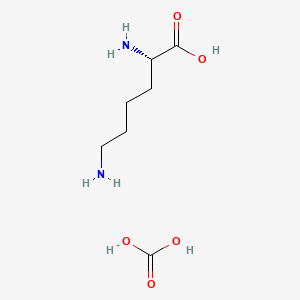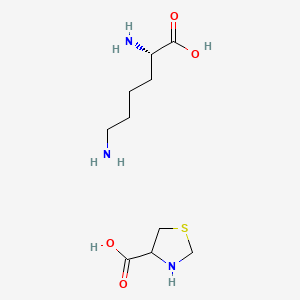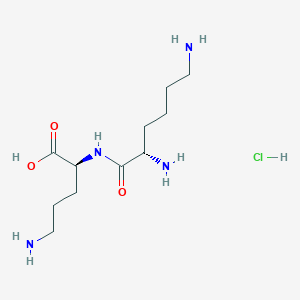
Mal-PEG5-acid
Overview
Description
Mal-PEG5-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a PEG linker containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .
Mechanism of Action
Target of Action
Mal-PEG5-acid is a PEG linker containing a maleimide group with a terminal carboxylic acid . The primary targets of this compound are biomolecules with a thiol group and primary amine groups . The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Mode of Action
The mode of action of this compound involves the formation of covalent bonds with its targets. The maleimide group in the compound reacts specifically with a thiol group to form a stable thioether linkage . This reaction enables the connection of a biomolecule with a thiol . On the other hand, the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This dual reactivity allows this compound to serve as a bridge, connecting two different biomolecules.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the biomolecules it is linked toFor instance, when used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), it can enable the degradation of specific proteins, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH value is crucial for its reactivity, as the maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the presence of activators is necessary for the terminal carboxylic acid to react with primary amine groups . Other environmental factors, such as temperature and the presence of other reactive species, could also potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG5-acid involves the reaction of maleimide with PEG and a carboxylic acid groupThe reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG5-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Thiol Groups: React with the maleimide group under mild conditions to form thioether linkages.
EDC or HATU: Used as activators for the reaction between the carboxylic acid group and primary amines to form amide bonds.
Major Products
The major products formed from these reactions are PEGylated biomolecules, which have enhanced solubility and stability in aqueous media .
Scientific Research Applications
Mal-PEG5-acid is widely used in scientific research due to its ability to form stable linkages with biomolecules. Some of its applications include:
Comparison with Similar Compounds
Mal-PEG5-acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid. Similar compounds include:
Mal-PEG1-acid: A shorter PEG linker with similar reactivity but different solubility properties.
Mal-PEG2-acid: Another PEG linker with a different chain length and solubility profile.
Mal-PEG3-acid: Offers a balance between solubility and reactivity.
Mal-PEG4-acid: Slightly longer than Mal-PEG3-acid, providing different solubility and reactivity characteristics.
This compound stands out due to its optimal chain length, which provides a balance between solubility and reactivity, making it highly versatile for various applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYDLVZXYONWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
